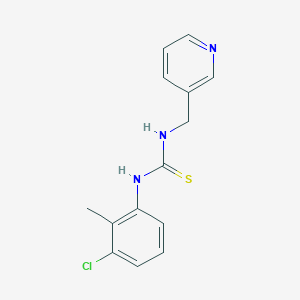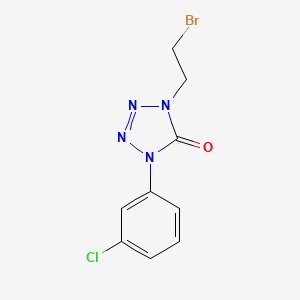![molecular formula C21H24N4O3 B5570691 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of oxadiazole and quinoline derivatives. For example, the electrophile 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. Subsequently, this electrophile can be coupled with 1,3,4-oxadiazoles to obtain targeted bi-heterocycles (Abbasi et al., 2018). This methodology may provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds containing oxadiazole and quinoline units is characterized using various spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These techniques allow for the detailed analysis of the compound's structure, including the identification of functional groups and the overall molecular framework (Abbasi et al., 2018).
科学的研究の応用
Synthesis and Biological Activity
Studies have developed multi-step synthesis procedures for quinazolinone-oxadiazole derivatives, highlighting their anticancer activity. For instance, compounds with oxadiazole and quinazolinone moieties have shown remarkable cytotoxic activity against HeLa cell lines, suggesting their potential as anticancer agents (Hassanzadeh et al., 2019). Similarly, other research has synthesized novel 3-acetyl N-methyl-2-quinolone derivatives, exhibiting promising antimicrobial activity (Salman, 2018).
Antitumor and Antimicrobial Evaluations
Antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones were demonstrated, with certain derivatives showing significant broad-spectrum antitumor activity, potentially due to the inhibition of specific cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016). Moreover, the antimicrobial and hemolytic activities of oxadiazole compounds have been explored, indicating their effectiveness against various microbial species with minimal toxicity, which could be beneficial for therapeutic applications (Gul et al., 2017).
Molecular Docking and Pharmacological Potentials
Novel derivatives incorporating oxadiazole structures have been evaluated for their pharmacological potentials, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies indicate the promising therapeutic potential of such compounds in various disease models, including their role as inhibitors of specific proteins involved in cancer and inflammation (Faheem, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-11-18(26)16-9-5-6-10-17(16)25(14)13-20(27)24(2)12-19-22-21(28-23-19)15-7-3-4-8-15/h5-6,9-11,15H,3-4,7-8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVQLYGPVKOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=NOC(=N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)




![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)
![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)
![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)


![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)